1-(4-Fluoro-3-methylphenyl)butan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7,11H,3-4,13H2,1-2H3 |
InChI Key |
TZKBQGTYBMPRPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)F)C)N |
Origin of Product |
United States |
Stereochemical Investigations of 1 4 Fluoro 3 Methylphenyl Butan 1 Amine
Chiral Center Identification and Analysis of Stereoisomerism
1-(4-Fluoro-3-methylphenyl)butan-1-amine possesses a single stereocenter, which gives rise to its chirality. A carbon atom that is bonded to four different functional groups is defined as a chiral or asymmetric carbon. wikipedia.org In the structure of this compound, the carbon atom at the first position of the butane (B89635) chain (C1) is bonded to four distinct substituents:
A hydrogen atom (-H)
An amino group (-NH₂)
A propyl group (-CH₂CH₂CH₃)
A 4-fluoro-3-methylphenyl group
This asymmetric nature means the molecule is chiral and can exist in two enantiomeric forms: (R)-1-(4-Fluoro-3-methylphenyl)butan-1-amine and (S)-1-(4-Fluoro-3-methylphenyl)butan-1-amine. These two isomers are non-superimposable mirror images of each other and, while having identical physical properties in an achiral environment (e.g., boiling point, density), they will rotate plane-polarized light in equal but opposite directions. csfarmacie.cz Their interaction with other chiral entities, such as biological receptors or enzymes, can differ significantly, making the synthesis of single enantiomers (enantiopure compounds) a key objective in pharmaceutical chemistry. unife.it
Enantioselective Synthetic Strategies for this compound
The synthesis of enantiomerically pure chiral amines is a central goal in modern organic chemistry. ucj.org.ua General strategies typically involve either the resolution of a racemic mixture or, more efficiently, asymmetric synthesis, which directly produces one enantiomer in excess over the other. For a primary amine like this compound, the most common and powerful approach is the asymmetric reductive amination of the corresponding prochiral ketone, 1-(4-fluoro-3-methylphenyl)butan-1-one.
Asymmetric reductive amination involves the condensation of a ketone with an amine source, followed by the hydrogenation of the resulting imine intermediate in the presence of a chiral catalyst. google.com The catalyst creates a chiral environment, forcing the hydrogenation to occur preferentially from one face of the imine, leading to the formation of one enantiomer of the amine product in excess. Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are widely used for this purpose. google.comkanto.co.jpresearchgate.net The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the metal center.
Key catalytic systems applicable to the synthesis of chiral primary amines include:
Iridium-based Catalysts: Chiral iridium catalysts, often combined with a chiral phosphoric acid (CPA) or used with novel chiral ligands, are highly effective for the asymmetric reductive amination of ketones. google.comkanto.co.jp For instance, catalysts like Ir-PSA, developed by Kanto Chemical, have shown high yield and stereoselectivity for the synthesis of optically active amines. kanto.co.jp
Palladium-based Catalysts: Palladium complexes with chiral phosphine (B1218219) ligands can catalyze the enantioselective C-H arylation of amines, offering an alternative route to α-arylated chiral amines. nih.gov This involves using a chiral phosphoric acid as an anionic ligand to control the stereochemical outcome. nih.gov
Zinc-based Catalysts: Dinuclear zinc-prophenol catalysts have been successfully employed in highly enantio- and diastereoselective Mannich reactions using fluorinated aromatic ketones, providing an efficient pathway to chiral β-fluoroamines. nih.gov This methodology highlights the utility of chiral metal catalysts in constructing fluorinated stereocenters.
| Catalyst System | Metal | Chiral Ligand/Component | Applicable Reaction Type | Reference |
|---|---|---|---|---|
| Ir-PSA18 / Ir-PSA36 | Iridium (Ir) | Proprietary Chiral Ligand | Asymmetric Reductive Amination | kanto.co.jp |
| Pd₂(dba)₃ / Chiral Phosphoric Acid | Palladium (Pd) | Chiral Phosphoric Acid (e.g., PA2) | Enantioselective C-H Arylation | nih.gov |
| Dinuclear Zinc-Prophenol | Zinc (Zn) | (R,R)-Prophenol | Asymmetric Mannich Reaction | nih.gov |
| Ir-Catalyst / Chiral Phosphine Ligand | Iridium (Ir) | Chiral Phosphine (e.g., f-Binaphane) | Asymmetric Imine Hydrogenation | google.com |
An alternative to direct catalytic enantioselective synthesis is a diastereoselective approach. This strategy involves the use of a chiral auxiliary—an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
A prominent example of this approach is the use of N-sulfinyl imines, often employing Ellman's chiral auxiliary (tert-butanesulfinamide). The synthesis would proceed as follows:
Condensation of the corresponding aldehyde, 4-fluoro-3-methylbenzaldehyde, with an enantiopure tert-butanesulfinamide (e.g., the (R)-auxiliary) to form a chiral N-sulfinyl imine.
Diastereoselective addition of a propyl nucleophile (e.g., propylmagnesium bromide or propyllithium) to the imine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the nucleophile to attack from the opposite face. This step creates the new stereocenter with a high degree of diastereoselectivity. nih.gov
Mild acidic hydrolysis to cleave the sulfinamide auxiliary, yielding the desired enantiomerically enriched primary amine, this compound. nih.govyoutube.com
This method is highly reliable and has been applied to a wide range of substrates, including aryl, heteroaryl, and alkyl imines, to produce terminal propargylamines and other chiral amines with excellent stereocontrol. nih.gov
Analytical Methodologies for Enantiomeric Purity Determination
Following an asymmetric synthesis, it is crucial to accurately determine the enantiomeric purity of the product, typically expressed as enantiomeric excess (ee). Several analytical techniques are available for this purpose. mdpi.com
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most powerful and widely used techniques for separating and quantifying enantiomers. mdpi.comregistech.com The separation is achieved by using a chiral stationary phase (CSP), which contains an enantiomerically pure selector that interacts differently with the two enantiomers of the analyte. csfarmacie.czyakhak.org
For a primary amine like this compound, HPLC with a polysaccharide-based CSP is a common choice. These CSPs, derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, can effectively resolve a wide variety of chiral compounds. unife.ityakhak.orgresearchgate.net To enhance detection and chromatographic performance, the amine is often derivatized prior to analysis, for example, by reaction with reagents like 4-nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (NBD-APy) to form fluorescent derivatives. yakhak.orgnih.gov The enantiomeric excess is calculated by comparing the integrated peak areas of the two separated enantiomers in the chromatogram.
Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for determining enantiomeric purity, especially when combined with chiral auxiliaries. cam.ac.uk Since enantiomers have identical NMR spectra in an achiral solvent, a chiral resolving agent is used to create a diastereomeric environment. This can be achieved in two ways:
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiopure CDA, such as Mosher's acid ((R)- or (S)-MTPA-Cl), to form a covalent mixture of diastereomers. nih.gov These diastereomers have distinct chemical properties and will exhibit separate, quantifiable signals in the ¹H, ¹³C, or ¹⁹F NMR spectra, allowing for the determination of the enantiomeric ratio. cam.ac.uknih.gov
Chiral Solvating Agents (CSAs): The analyte is mixed with an enantiopure CSA, such as a derivative of BINOL (1,1'-bi-2-naphthol), in the NMR tube. rsc.org The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, which are in fast exchange. This interaction is often sufficient to induce chemical shift differences between the signals of the R and S enantiomers. rsc.org
For this compound, ¹⁹F NMR spectroscopy is a particularly advantageous technique. The fluorine atom on the phenyl ring serves as a sensitive probe, and the chemical shift differences between the diastereomeric complexes are often larger and clearer in the ¹⁹F NMR spectrum compared to the ¹H NMR spectrum. rsc.orgnih.govacs.org
| Agent | Type | Principle of Operation | Relevant Nuclei | Reference |
|---|---|---|---|---|
| Mosher's Acid (MTPA-Cl) | CDA | Forms diastereomeric amides | ¹H, ¹⁹F | nih.gov |
| BINOL Derivatives | CSA | Forms transient diastereomeric complexes via hydrogen bonding | ¹H, ¹⁹F | rsc.org |
| 2-Fluorobenzoyl chloride / [Co]BArF | CDA / CSA | Forms fluorinated amide, then complexes with chiral cobalt complex | ¹⁹F | nih.govacs.org |
| Inorganic Phosphazane Reagents | CDA | Forms diastereomeric phosphazane derivatives | ³¹P | cam.ac.uk |
Structure Activity Relationship Sar Studies and Molecular Design of 1 4 Fluoro 3 Methylphenyl Butan 1 Amine Derivatives
Elucidation of Structural Determinants for Biological Interaction Profiles
The biological activity of 1-(4-fluoro-3-methylphenyl)butan-1-amine is intricately linked to its molecular structure. Each component of the molecule—the substituted aromatic ring, the butyl chain, and the amine group—plays a crucial role in its interaction with biological targets.
Impact of Fluoro and Methyl Substituents on Aromatic Ring
The substitution pattern on the phenyl ring is a key determinant of a compound's potency and selectivity for monoamine transporters. The presence of halogen and alkyl groups can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity.
The methyl group at the 3-position of the phenyl ring introduces steric bulk, which can orient the molecule within the binding site and enhance selectivity for a particular transporter. The position of the methyl group is critical; for instance, in a series of phenethylamine (B48288) derivatives, the position of a substituent on the aromatic ring was found to greatly influence the inhibitory activities on dopamine (B1211576) reuptake. biomolther.org
The combined effect of the 4-fluoro and 3-methyl substituents creates a unique electronic and steric profile on the aromatic ring. This specific substitution pattern is crucial for optimizing the interaction with the target transporters, potentially leading to a desired pharmacological profile.
Role of Butyl Chain Length and Amine Position in Molecular Recognition
The length and structure of the alkyl chain separating the aromatic ring from the amine group are critical for proper molecular recognition by the target transporter. In many monoamine reuptake inhibitors, an amine and an aryl group are separated by a chain of 2-4 sp3 hybridized atoms. researchgate.net In the case of this compound, this spacer is a butyl chain.
The length of this chain influences the conformational flexibility of the molecule and the distance between the key pharmacophoric elements—the aromatic ring and the amine group. Studies on related compounds have shown that longer alkyl groups can lead to stronger inhibitory activities. biomolther.org The optimal chain length allows the molecule to adopt a conformation that complements the binding site of the transporter protein.
The position of the amine group on the butyl chain is also a critical factor. In this compound, the amine is located at the benzylic position (the first carbon of the butyl chain). This position places the amine group in close proximity to the aromatic ring, which can influence its basicity and its ability to form ionic interactions with acidic residues, such as aspartate, in the transporter's binding site. biomolther.orgmdpi.com
Conformational Analysis and Bioactive Conformations
The three-dimensional shape of a molecule is paramount for its biological activity. Conformational analysis of this compound and its derivatives is essential to understand their bioactive conformations—the specific spatial arrangement of atoms required for optimal interaction with the biological target.
Phenethylamine derivatives are known to adopt folded conformations, stabilized by intramolecular hydrogen bonds between the protonated amino group and the π-system of the aromatic ring. researchgate.net The presence of substituents on the aromatic ring can influence the stability of these conformers. For instance, fluorination can lead to additional stabilizing interactions between the ammonium (B1175870) group and the fluorine atom. researchgate.net
Computational modeling and spectroscopic techniques can be employed to identify the low-energy conformers of this compound and to understand how these conformers might interact with the binding sites of monoamine transporters. The bioactive conformation is the one that best fits the topology of the receptor's binding pocket, maximizing favorable interactions and minimizing steric clashes.
Rational Design Principles for Analogs of this compound
The insights gained from SAR studies provide a foundation for the rational design of new analogs with improved properties. Medicinal chemists employ various strategies to modify a lead compound like this compound to enhance its potency, selectivity, and pharmacokinetic profile.
Rational Design Methodologies in Medicinal Chemistry
Rational drug design is a cornerstone of modern medicinal chemistry, aiming to create new molecules with specific biological activities based on a detailed understanding of the target and the ligand. nih.gov This process often involves a combination of computational and synthetic approaches.
Structure-based drug design utilizes the three-dimensional structure of the target protein to design ligands that can bind to it with high affinity and selectivity. Homology modeling can be used to generate a model of the target transporter if its crystal structure is not available. mdpi.com Docking simulations can then be used to predict how different analogs of this compound might bind to the transporter, guiding the synthesis of the most promising candidates. biomolther.org
Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the target of interest. By comparing the structures of a series of active compounds, a pharmacophore model can be developed. This model defines the essential structural features required for biological activity and can be used to design new molecules that fit the model.
Bioisosteric Replacements and Analog Design Strategies
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological properties. spirochem.comnih.gov This technique is widely used to modulate potency, selectivity, and metabolic stability.
In the context of this compound, various bioisosteric replacements could be considered. For example, the methyl group on the phenyl ring could be replaced with other small alkyl groups or a chlorine atom to fine-tune the steric and electronic properties of the aromatic ring. The fluorine atom could be replaced with other halogens or a trifluoromethyl group to alter lipophilicity and metabolic stability.
The amine group is a critical pharmacophoric feature, but its basicity can be modulated by introducing different substituents on the nitrogen atom. Furthermore, the butyl chain can be modified by introducing branching or by replacing it with a more rigid cyclic structure to lock the molecule into a more favorable conformation. For instance, incorporating the amine into a pyrrolidine (B122466) ring has been shown to be a successful strategy for maintaining potent transporter inhibition in other monoamine reuptake inhibitors. researchgate.net
The following table summarizes potential bioisosteric replacements for different parts of the this compound scaffold:
| Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |
| 3-Methyl | -Ethyl, -Cl, -CN | Modify steric bulk and electronic properties |
| 4-Fluoro | -Cl, -Br, -CF3 | Alter lipophilicity and metabolic stability |
| Butyl Chain | -Cyclic structures (e.g., cyclopentyl), branched alkyl chains | Constrain conformation, improve binding affinity |
| Primary Amine | -Secondary amines, amides, heterocycles | Modulate basicity, alter hydrogen bonding capacity |
Through the systematic application of these rational design principles and bioisosteric replacement strategies, it is possible to generate a library of analogs of this compound with a diverse range of pharmacological profiles, potentially leading to the discovery of new therapeutic agents.
Computational Chemistry and in Silico Studies of 1 4 Fluoro 3 Methylphenyl Butan 1 Amine
Molecular Modeling and Docking Simulations
Molecular modeling and docking are cornerstones of computational drug design, used to predict how a small molecule (ligand), such as 1-(4-Fluoro-3-methylphenyl)butan-1-amine, might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a target protein. This helps in understanding the feasibility and nature of the interaction. For a compound like this compound, a primary amine, potential targets could include monoamine transporters or various receptors where primary amine groups are key for binding.
The simulation places the ligand in the binding site of a protein and evaluates the interaction based on the formation of key chemical bonds and forces, such as:
Hydrogen Bonds: The primary amine (-NH2) group is a potent hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. These interactions are critical for binding affinity and specificity.
Hydrophobic Interactions: The phenyl ring and the butyl chain would be expected to form hydrophobic interactions with nonpolar residues in the protein's binding pocket.
Pi-Pi Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Integrated in-silico approaches, including molecular dynamics (MD) simulations, can further refine these predictions, providing a dynamic view of the ligand's stability within the binding pocket over time. nih.govnih.gov Studies on inhibitors of targets like the dopamine (B1211576) transporter (DAT) have successfully used molecular modeling to elucidate structure-activity relationships (SAR). nih.gov
Following the prediction of the binding pose, computational methods are used to estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). Lower binding energies suggest a more stable and potent ligand-protein complex. These estimations are achieved through scoring functions within docking software, which calculate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, and the energy penalty of conformational changes.
More advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can provide more accurate estimations by incorporating solvent effects and entropic contributions. For instance, studies on novel inhibitors have used such robust simulations to rank potential drug candidates effectively. nih.gov
Illustrative Docking Simulation Data
The following table represents hypothetical docking results for this compound against a selected CNS target, illustrating the type of data generated in such a study.
| Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues |
| Dopamine Transporter (DAT) | -8.5 | 150 | Asp79, Phe326, Ser422 |
| Serotonin Transporter (SERT) | -7.9 | 450 | Tyr95, Ile172, Gly442 |
| Monoamine Oxidase B (MAO-B) | -9.2 | 55 | Tyr398, Tyr435, Cys172 |
Note: This data is illustrative and not based on published experimental results for this specific compound.
Quantum Chemical Calculations and Spectroscopic Property Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer deep insights into the intrinsic electronic properties of a molecule.
DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. nih.govresearchgate.netresearchgate.netnih.gov By calculating the electron density, DFT can predict a molecule's geometry, energy, and reactivity.
For this compound, DFT studies would typically involve:
Geometry Optimization: Finding the most stable three-dimensional arrangement of the atoms.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.govnih.govmdpi.com
Molecular Electrostatic Potential (MEP) Mapping: An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, colored blue), highlighting sites prone to electrostatic interactions. researchgate.net For this molecule, the amine group would be a region of high negative potential (a nucleophilic center).
Illustrative DFT-Predicted Properties
This table shows the kind of electronic properties that would be calculated for this compound using DFT at a common level of theory (e.g., B3LYP/6-311G(d,p)).
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability |
| LUMO Energy | -0.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.1 Debye | Measures the molecule's overall polarity |
Note: This data is illustrative and not based on published experimental results for this specific compound.
DFT calculations can accurately predict various spectroscopic properties, which can be used to confirm the identity and structure of a synthesized compound. This includes:
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared to experimental IR spectra to help assign peaks to specific molecular vibrations, such as N-H stretching of the amine or C-F stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted and correlated with experimental NMR data to confirm the molecular structure.
Comparing the DFT-optimized structure with experimentally determined structures, for instance from X-ray crystallography, can validate the accuracy of the computational model. nih.govresearchgate.net
In Silico ADME Prediction and Pharmacokinetic Modeling
In silico ADME (Absorption, Distribution, Metabolism, Excretion) models predict how a drug candidate is likely to behave in a biological system. These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov
For this compound, a typical ADME profile would assess:
Absorption: Parameters like oral bioavailability and intestinal absorption are predicted based on physicochemical properties such as molecular weight, lipophilicity (LogP), and polar surface area (PSA).
Distribution: Predictions would estimate the compound's ability to cross the blood-brain barrier (BBB), which is critical for CNS-active agents, and its tendency to bind to plasma proteins.
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. The primary amine and methyl group on the phenyl ring would be likely sites of metabolic activity.
Excretion: Properties related to clearance and half-life are estimated.
These predictions are typically based on quantitative structure-activity relationship (QSAR) models built from large datasets of experimental results.
Illustrative In Silico ADME Prediction Data
The table below provides a hypothetical ADME profile for this compound.
| ADME Parameter | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | > 90% | High absorption from the gut |
| Blood-Brain Barrier (BBB) Permeation | High | Likely to enter the central nervous system |
| Caco-2 Permeability (nm/s) | > 30 | High permeability across cell membranes |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Lipinski's Rule of Five | 0 Violations | Favorable drug-like properties |
Note: This data is illustrative and not based on published experimental results for this specific compound.
Due to the absence of specific molecular dynamics simulation studies on this compound in the provided search results, the requested article focusing on the computational chemistry and in silico studies of this compound cannot be generated at this time. The search did not yield detailed research findings, conformational analysis data, or receptor interaction dynamics necessary to fulfill the requirements of the outlined section.
Further research would be required to locate studies specifically investigating the molecular dynamics of this compound to provide a scientifically accurate and detailed article as per the user's instructions. Without such specific data, generating the requested content would not be possible.
Preclinical Research Paradigms for Understanding Biological Interactions of 1 4 Fluoro 3 Methylphenyl Butan 1 Amine
Exploration of Molecular Targets and Pathways
No studies detailing the exploration of molecular targets and pathways for 1-(4-Fluoro-3-methylphenyl)butan-1-amine have been identified.
Enzyme Modulation and Inhibition Studies
There is no available data from enzyme modulation or inhibition studies for this compound.
Receptor Binding and Functional Assays
Information regarding the receptor binding profile and the results of functional assays for this compound is not present in the reviewed literature.
Investigation of Protein-Ligand Interactions
No investigations into the protein-ligand interactions of this compound have been published.
In Vitro Cellular Mechanistic Investigations
There are no in vitro studies available that investigate the cellular mechanisms of action for this compound.
Analysis of Cellular Pathway Perturbations
No data exists on the analysis of cellular pathway perturbations induced by this compound.
Elucidation of Intracellular Signaling Cascade Modulation
There is no available research elucidating the modulation of intracellular signaling cascades by this compound.
Preclinical Research on this compound Remains Undisclosed
Despite a comprehensive search of publicly available scientific literature and databases, no specific preclinical pharmacodynamic data for the compound This compound could be identified. The requested information regarding its biological interactions, particularly concerning in vitro and non-human model studies, is not present in the accessible public domain.
Consequently, the development of a detailed article focusing on the target engagement and dose-response characterization of this specific molecule is not possible at this time. Research on this compound may be proprietary, in very early stages of development, or may be indexed under a different nomenclature not publicly disclosed.
Further inquiries into corporate or academic research entities that may be investigating this compound would be necessary to obtain the specific data required for the outlined article. Without access to such proprietary or unpublished data, a scientifically accurate and informative report as per the user's request cannot be generated.
Potential Research Applications and Translational Opportunities
Lead Compound Identification and Optimization in Drug Discovery Initiatives
The journey of a new drug from concept to clinic often begins with the identification of a "lead compound"—a molecule that shows a desired biological activity but may have suboptimal properties such as potency, selectivity, or metabolic stability. researchgate.net The structure of 1-(4-fluoro-3-methylphenyl)butan-1-amine makes it an intriguing starting point for such endeavors. The process of lead optimization involves iterative chemical modifications to enhance its drug-like characteristics. nih.govresearchgate.net
Structural Features and Rationale for Exploration:
Chiral Center: The amine is attached to a stereocenter, meaning the compound exists as two non-superimposable mirror images (enantiomers). It is common for only one enantiomer to be responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects. Early-stage research would involve separating these enantiomers and testing them independently.
Substituted Phenyl Ring: The fluorine and methyl groups on the aromatic ring are critical for modulating interactions with biological targets. The fluorine atom can enhance binding affinity through hydrogen bonding, improve metabolic stability, and increase cell membrane permeability. The methyl group provides a point for steric interaction within a binding pocket and can influence the electronic properties of the ring.
Butylamine Chain: The length and nature of the alkyl chain are crucial for positioning the key amine group correctly for interaction with a target protein, such as an enzyme or receptor.
Optimization Strategies: A typical lead optimization campaign for a compound like this compound would explore systematic modifications to its structure. nih.gov The goal is to develop a Structure-Activity Relationship (SAR), which correlates changes in the molecule's structure with changes in its biological activity.
Interactive Data Table: Potential Modifications for Lead Optimization
| Region of Modification | Example Modification | Rationale for Modification |
| Phenyl Ring Substituents | Replace methyl (CH₃) with chloro (Cl) or trifluoromethyl (CF₃) | To explore the effect of different electronic and steric properties on target binding and metabolic stability. |
| Phenyl Ring Substituents | Shift the position of the fluoro (F) or methyl (CH₃) group | To probe different regions of the target's binding pocket and optimize interactions. |
| Alkyl Chain | Shorten or lengthen the butyl chain (e.g., to propyl or pentyl) | To adjust the distance and orientation of the primary amine for optimal target engagement. |
| Alkyl Chain | Introduce rigidity (e.g., a cyclopropyl (B3062369) group) | To lock the conformation of the side chain, which can lead to increased potency and selectivity. |
| Primary Amine | Convert to a secondary amine (e.g., N-methyl) or a more complex group | To alter hydrogen bonding capacity, modulate basicity (pKa), and improve pharmacokinetic properties. researchgate.net |
This systematic approach allows researchers to fine-tune the molecule's properties, potentially transforming a modestly active lead into a potent and selective drug candidate. chemrxiv.org
Utility as Chemical Biology Probes for Mechanistic Elucidation
Beyond its direct therapeutic potential, this compound could be adapted for use as a chemical biology probe. Such probes are powerful tools designed to interact with specific biological targets (like proteins) within a complex cellular environment, allowing researchers to study their function, location, and interactions.
To be effective, a chemical probe must retain its ability to bind to its intended target after being chemically modified. The primary amine group in this compound serves as a convenient chemical handle for attaching various functional tags without significantly altering the core structure responsible for binding.
Potential Modifications for Probe Development:
Affinity-Based Probes: The amine can be linked to a photo-reactive group (e.g., an azide (B81097) or diazirine). Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for its isolation and identification.
Fluorescent Probes: A fluorescent dye (fluorophore) can be attached to the amine. This allows researchers to visualize the location of the target protein within cells using fluorescence microscopy, providing insights into its subcellular distribution and trafficking.
Biotinylated Probes: Attaching a biotin (B1667282) molecule allows for the capture and purification of the target protein and its binding partners from a cell lysate using streptavidin-coated beads, a technique known as affinity-purification mass spectrometry.
By using such probes, scientists can answer fundamental questions about the biological pathways in which the target is involved, thereby validating it for further drug development efforts.
Application in Organic Synthesis as Chiral Building Blocks
The presence of a chiral center makes this compound a valuable chiral building block, or "synthon," in organic synthesis. Chiral amines are fundamental components in the synthesis of many pharmaceuticals and agrochemicals where specific stereochemistry is essential for activity.
Once the (R) and (S) enantiomers of the amine are separated (a process known as chiral resolution), they can be used to construct more complex molecules with a defined three-dimensional structure.
Synthetic Applications:
As a Chiral Auxiliary: The amine can be temporarily incorporated into a non-chiral molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered and reused.
In Amide Couplings: The primary amine can readily react with carboxylic acids to form chiral amides, which are common structures in many drug molecules.
In Reductive Aminations: The amine can be synthesized via the reductive amination of the corresponding ketone, 1-(4-fluoro-3-methylphenyl)butan-1-one. bldpharm.com Conversely, the chiral amine itself can be used in reductive amination reactions with various aldehydes and ketones to synthesize more complex chiral secondary and tertiary amines.
As a Resolving Agent: A pure enantiomer of the amine can be used to separate a racemic mixture of a chiral carboxylic acid. The amine reacts with the acid to form a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.
The fluorinated and methylated phenyl ring also makes this building block particularly useful for creating analogs of existing drugs or for developing new chemical entities where these specific substitutions are desired for their beneficial effects on pharmacological properties. google.com
Future Directions and Emerging Research Avenues
Integration of Advanced Synthetic Technologies for Sustainable Production
Future research would likely focus on developing more efficient and environmentally friendly methods for synthesizing 1-(4-Fluoro-3-methylphenyl)butan-1-amine. Traditional synthetic routes for similar compounds can be resource-intensive and generate significant waste. Advanced synthetic technologies offer promising alternatives.
Key areas of investigation would include:
Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety compared to batch processing. This methodology can also facilitate easier scale-up for potential future applications.
Biocatalysis: The use of enzymes as catalysts could offer highly selective and environmentally benign synthetic routes. Identifying or engineering specific enzymes for the stereoselective amination of a suitable ketone precursor would be a significant step towards a green manufacturing process.
Catalytic Asymmetric Synthesis: Development of novel chiral catalysts could allow for the direct synthesis of specific enantiomers of this compound. This is crucial as different enantiomers of a chiral amine can exhibit vastly different pharmacological and toxicological profiles.
Multidisciplinary Approaches in Compound Characterization and Mechanistic Research
A comprehensive understanding of this compound requires a combination of analytical and pharmacological techniques. A multidisciplinary approach would be essential to fully characterize its chemical properties and biological actions.
Prospective research methodologies include:
Advanced Analytical Techniques: Sophisticated analytical methods such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are fundamental for unambiguous structure elucidation and purity assessment. Chiral chromatography would be necessary to separate and quantify the individual enantiomers.
In Vitro Pharmacological Profiling: A comprehensive screening of the compound's binding affinity and functional activity at a wide range of monoamine transporters (such as those for dopamine (B1211576), norepinephrine, and serotonin) and receptors would be a critical first step. This would help to identify its primary molecular targets.
Cell-Based Assays: Utilizing cell lines expressing specific receptors or transporters can provide valuable insights into the compound's mechanism of action at a cellular level, including its effects on neurotransmitter uptake and release.
Expansion of SAR and Computational Studies to Novel Analogs
Systematic exploration of the structure-activity relationships (SAR) of this compound would be a key area of future research. This involves synthesizing and evaluating a series of related analogs to understand how modifications to the chemical structure affect its biological activity.
Potential avenues for SAR and computational studies:
Analog Synthesis: The synthesis of analogs with modifications at various positions of the molecule, such as altering the length of the butyl chain, changing the position or nature of the halogen on the phenyl ring, or modifying the methyl group, would provide crucial data for SAR models.
Computational Modeling: Molecular docking and dynamic simulations could be employed to predict the binding modes of this compound and its analogs at their putative biological targets. This can help to rationalize observed SAR data and guide the design of new compounds with desired properties.
QSAR Studies: Quantitative structure-activity relationship (QSAR) models could be developed to correlate the physicochemical properties of a series of analogs with their biological activities. This would enable the prediction of the activity of yet-unsynthesized compounds.
Exploration of Underexplored Biological Pathways and Targets for Therapeutic Intervention
Beyond the classical monoamine transporters and receptors, future research could investigate the effects of this compound on less-explored biological pathways that may be relevant to its pharmacological profile.
Potential areas of investigation include:
Trace Amine-Associated Receptors (TAARs): These receptors are known to be targets for some phenethylamine (B48288) and amphetamine derivatives. Investigating the interaction of this compound with TAARs, particularly TAAR1, could reveal novel mechanisms of action.
Vesicular Monoamine Transporters (VMATs): The effect of the compound on VMATs, which are responsible for packaging neurotransmitters into synaptic vesicles, could be another important area of study.
Neurotrophic and Neuroinflammatory Pathways: Exploring the potential long-term effects of the compound on neuronal plasticity, neurogenesis, and neuroinflammation could uncover novel therapeutic possibilities or potential risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
